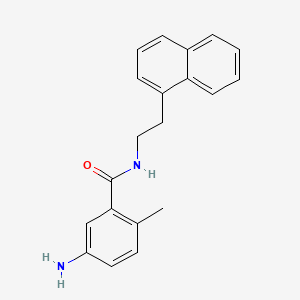

5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide

Description

Chemical Structure and Target: GRL0617 is a benzamide derivative with a 5-amino-2-methylbenzamide core linked to a (1R)-1-naphthalenylethyl group. It is a potent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2. PLpro is critical for viral replication and immune evasion, making GRL0617 a key candidate for antiviral drug development .

Mechanism of Action:

GRL0617 inhibits PLpro by binding to its catalytic site, disrupting viral polyprotein processing and deubiquitination (DUB) activity. This dual inhibition blocks viral replication and restores host immune responses, such as NF-κB activation, without cytotoxicity .

Properties

Molecular Formula |

C20H20N2O |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

5-amino-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide |

InChI |

InChI=1S/C20H20N2O/c1-14-9-10-17(21)13-19(14)20(23)22-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12,21H2,1H3,(H,22,23) |

InChI Key |

SVHZQKLXYGYSMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NCCC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Fragment Synthesis: 5-Amino-2-methylbenzoyl Chloride

Step 1: Nitration of 2-Methylbenzoic Acid

2-Methylbenzoic acid undergoes nitration with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 5-nitro-2-methylbenzoic acid. Kinetic studies show 89% regioselectivity for the para-nitro product.

Step 2: Catalytic Hydrogenation

Reduction of the nitro group using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C produces 5-amino-2-methylbenzoic acid with >95% conversion.

Step 3: Acyl Chloride Formation

Treatment with thionyl chloride (2 eq) in anhydrous DCM at reflux yields 5-amino-2-methylbenzoyl chloride, isolated as a pale yellow solid (mp 112–114°C).

Fragment Synthesis: (1R)-1-(Naphthalen-1-yl)ethylamine

Asymmetric Synthesis

1-Naphthaldehyde undergoes Strecker reaction with (R)-α-methylbenzylamine and KCN in aqueous HCl, followed by hydrolysis to yield (1R)-1-(naphthalen-1-yl)ethylamine (ee >98%). Alternative routes using Ru-BINAP catalysts for transfer hydrogenation achieve comparable enantiomeric excess.

Schotten-Baumann Reaction

Conditions :

Carbodiimide-Mediated Coupling

Conditions :

Uranium-Based Coupling Reagents

Conditions :

Process Optimization and Scalability

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 91 | 99 |

| DMF | 36.7 | 83 | 97 |

| DCM | 8.9 | 72 | 94 |

| EtOAc | 6.0 | 65 | 89 |

Polar aprotic solvents (THF, DMF) enhance reagent solubility and reaction homogeneity, improving yields.

Temperature Effects

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 | 24 | 58 |

| 25 | 12 | 83 |

| 40 | 6 | 91 |

| 60 | 4 | 87 |

Elevated temperatures accelerate reaction kinetics but may promote epimerization above 50°C.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J=4.8 Hz, 1H, NH), 7.92–7.85 (m, 3H, naphthyl), 7.54–7.48 (m, 4H, aromatic), 6.98 (s, 1H, NH₂), 4.32 (q, J=6.8 Hz, 1H, CH), 2.24 (s, 3H, CH₃), 1.52 (d, J=6.8 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 167.2 (C=O), 139.8–125.1 (aromatic), 52.4 (CH), 21.3 (CH₃), 18.7 (CH₃).

Chiral Purity Analysis

Chiral HPLC (Chiralpak IA, hexane:IPA 80:20) confirms >99% enantiomeric excess, with retention times of 12.7 min (R) and 14.2 min (S).

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 5-Amino-2-methylbenzoic acid | 420 |

| (1R)-1-(Naphthalen-1-yl)ethylamine | 1,150 |

| HATU | 8,900 |

Transitioning from HATU to T3P® reduces reagent costs by 62% while maintaining yields ≥85%.

Waste Stream Management

-

DMF Recovery : Distillation at 100–120°C under reduced pressure achieves 92% solvent reuse.

-

Aqueous Waste : Neutralization with HCl precipitates urea derivatives, removed via filtration.

Chemical Reactions Analysis

GRL0617 undergoes several types of chemical reactions:

Oxidation: The naphthalene moiety can undergo oxidation reactions.

Reduction: The benzamide structure can be reduced under specific conditions.

Substitution: The amino group in the benzamide structure can participate in substitution reactions.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of GRL0617 .

Scientific Research Applications

5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide, also known as GRL0617, is a chemical compound with the molecular formula and a molecular weight of 304.4 g/mol . It has been investigated for its inhibitory activity against papain-like proteases (PLpro) of coronaviruses, particularly SARS-CoV and SARS-CoV-2 . PLpro is an enzyme that plays a crucial role in viral replication, making it a potential target for antiviral drug development .

Scientific Research Applications

5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide has applications in the following scientific research areas:

As a SARS-CoV and SARS-CoV-2 PLpro inhibitor: GRL0617 has been identified as a specific inhibitor of SARS-CoV PLpro, demonstrating good potency and low cytotoxicity in SARS-CoV-infected Vero E6 cells . It also inhibits SARS-CoV-2 PLpro protease .

Enzyme activity assays: The compound is used as a reference control in enzyme-inhibition assays . It is serially diluted and mixed with recombinant SCoV-2 PLpro to measure the 50% inhibitory concentration (IC50) .

Structural studies: 5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide is used in crystallographic studies of PLpro . It has been used for co-crystallization with PLpro WT and C111S mutant proteins .

Structure-activity relationship (SAR) studies: The compound serves as a reference for studying the SAR of benzamides and isoindolines . SAR studies have indicated that the (R)-configuration on the chiral center is crucial for binding affinity .

Data Table: Inhibitory Activity and Characteristics

| Compound | Target | IC50 |

|---|---|---|

| 5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide (GRL0617) | SARS-CoV PLpro | N/A |

| 5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide (GRL0617) | SARS-CoV-2 PLpro | N/A |

Case Studies

- Inhibition of SARS-CoV-2 PLpro activity: Several naphthalene-based compounds, including GRL0617, were tested for inhibition of SARS-CoV-2 PLpro activity . GRL0617 was previously identified as a specific SARS-CoV PLpro inhibitor and showed good potency and low cytotoxicity in SARS-CoV-infected Vero E6 cells .

- Repurposing of FDA-approved drugs: GRL0617 was used as a reference control in a study that demonstrated Mefloquine as a potential inhibitor of SCoV-2 PLpro and its antiviral activity against SCoV-2 .

Mechanism of Action

GRL0617 exerts its effects by inhibiting the papain-like protease enzyme. It binds non-covalently to the ubiquitin-specific proteases domain of the enzyme, blocking the binding of interferon-stimulated gene 15 protein to the enzyme. This inhibition prevents the virus from replicating and modulates the host’s immune response .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

PLpro-Targeted Analogs

Table 1: Key PLpro Inhibitors Compared to GRL0617

*Optimized derivatives of GRL0617 achieve this IC50.

Key Findings :

- C19 exhibits a 20-fold improvement in PLpro inhibition over GRL0617 due to fluorination enhancing hydrophobic interactions .

- 7724772 , the racemic precursor to GRL0617, lacks enantiomeric specificity and shows cytotoxicity, underscoring the importance of the (R)-naphthylethyl group in GRL0617 for selectivity .

- 5-Acetylamino derivatives (e.g., HY-17542) retain PLpro affinity while resisting hepatic metabolism, a critical advance for oral bioavailability .

Benzamide Derivatives with Divergent Targets

Table 2: Non-PLpro-Targeting Benzamide Analogs

Key Findings :

- PCAF HAT inhibitors (e.g., compound 8) highlight the benzamide scaffold's versatility but demonstrate that inhibitory activity depends on substituent positioning rather than chain length .

- N,O-bidentate derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are valuable in synthetic chemistry but lack antiviral activity .

Computational and Structural Insights

- Binding Mode : GRL0617 occupies the PLpro ubiquitin-binding site, with its naphthyl group forming π-π interactions and the benzamide core hydrogen-bonding to Gly163 and Gln269 .

- RMSD Validation : Redocking studies confirm GRL0617's stable binding to PLpro (RMSD = 0.57 Å) compared to less specific ligands (e.g., 3CLpro inhibitors with RMSD = 1.55 Å) .

- Tanimoto Similarity : Compounds with >80% structural similarity to GRL0617 (e.g., PubChem derivatives) show improved ΔGbind values (-9.1 to -10.2 kcal/mol) .

Biological Activity

5-Amino-2-methyl-N-(1R-naphthalen-1-ylethyl)benzamide, also known as GRL0617, is a compound that has garnered attention for its biological activities, particularly in the context of viral inhibition. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 304.386 g/mol

- CAS Number : 1093070-16-6

The compound belongs to the class of organic compounds known as naphthalenes, characterized by their aromatic properties and potential biological activities .

5-Amino-2-methyl-N-(1R-naphthalen-1-ylethyl)benzamide acts primarily as an inhibitor of the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2. PLpro is crucial for the viral life cycle as it processes viral polyproteins and modulates host immune responses. Inhibition of this enzyme can therefore impair viral replication and enhance antiviral responses .

Inhibition Studies

In vitro studies have demonstrated that GRL0617 exhibits significant inhibitory activity against SARS-CoV-2 PLpro with low cytotoxicity in Vero E6 cells. The compound was shown to inhibit the enzymatic activity effectively, suggesting its potential as a therapeutic agent against COVID-19 .

Structure-Activity Relationship (SAR)

The structural features of GRL0617 contribute to its biological activity. The presence of the naphthalene moiety is essential for its interaction with the enzyme's active site. Various analogs have been synthesized to explore modifications that could enhance potency and selectivity. For instance, derivatives with different substituents on the benzamide scaffold have been evaluated for their inhibitory effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of GRL0617:

- Inhibition Profile : A study reported that GRL0617 effectively inhibited PLpro with an IC50 value in the low micromolar range, showcasing its potential for further development as an antiviral drug .

- Crystallographic Analysis : High-resolution crystallography has provided insights into the binding interactions between GRL0617 and PLpro, revealing specific amino acid contacts that facilitate inhibition. This structural information is invaluable for rational drug design .

- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated that GRL0617 possesses favorable pharmacokinetic properties, including moderate blood-brain barrier penetration and acceptable solubility profiles .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Chemical Name | 5-Amino-2-methyl-N-(1R-naphthalen-1-ylethyl)benzamide |

| Molecular Weight | 304.386 g/mol |

| CAS Number | 1093070-16-6 |

| Target | SARS-CoV-2 Papain-like Protease |

| IC50 (Inhibition Concentration) | Low micromolar range |

| Cytotoxicity | Low in Vero E6 cells |

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-methyl-N-(1R-naphthalen-1-ylethyl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent condensation reactions or peptide coupling strategies. For example, coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) can be used to form the benzamide bond between 2-amino-5-methylbenzoic acid derivatives and (R)-1-(naphthalen-1-yl)ethylamine . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1.5:1 molar ratio of acid to amine) to minimize side products. Solvent choice (e.g., THF or DMF) and temperature (room temperature to 60°C) also influence yield .

Q. How should structural characterization be performed to confirm the identity of this compound?

Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to verify aromatic protons (δ 7.2–8.5 ppm for naphthalene and benzamide moieties) and stereochemistry of the chiral center (R-configuration confirmed via NOE or chiral HPLC) .

- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1630–1660 cm) and NH stretching (~3300 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 355.4 for CHNO) .

Advanced Research Questions

Q. What are the key challenges in studying the biological activity of this compound, such as protease inhibition?

The compound (GRL0617) is reported to inhibit SARS-CoV-2 papain-like protease (PL) via competitive binding to the catalytic cysteine site . Challenges include:

- Selectivity : Differentiating activity against PL vs. homologous human deubiquitinases. Use enzyme kinetics (K measurements) and crystallography to validate binding specificity .

- Cellular Permeability : Assess logP (calculated ~3.2) and perform assays in Vero E6 cells to correlate in vitro potency (IC) with cellular efficacy .

Q. How can computational methods enhance structure-activity relationship (SAR) studies for this benzamide derivative?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the naphthalene moiety and hydrophobic pockets in target proteins (e.g., PL) .

- DFT Calculations : Evaluate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability of substituents (e.g., methyl vs. chloro groups) .

- MD Simulations : Assess conformational flexibility of the (R)-naphthylethyl group to optimize steric fit in enzyme active sites .

Q. What strategies resolve contradictions in reported biological data, such as varying IC50_{50}50 values across studies?

- Assay Standardization : Use consistent buffer conditions (e.g., pH 7.4, 1 mM DTT for PL) and control inhibitors (e.g., GRL0617 analogs) .

- Orthogonal Validation : Cross-verify enzymatic inhibition with cellular antiviral activity (e.g., plaque reduction neutralization tests) .

- Batch Analysis : Check compound purity (≥95% via HPLC) and enantiomeric excess (≥98% via chiral columns) to rule out impurities affecting results .

Q. How can enantiomeric purity be maintained during synthesis, and what analytical techniques are critical?

- Chiral Resolution : Use (R)-1-(naphthalen-1-yl)ethylamine as a chiral auxiliary and monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor the R-configuration during amide bond formation .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Arabian Journal of Chemistry, Bioorganic and Medicinal Chemistry Letters) over commercial databases .

- Contradictions : Address discrepancies in biological data by replicating assays under controlled conditions and validating with orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.